molecular formula C9H16N4O B2718950 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1174848-35-1

3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2718950
CAS No.: 1174848-35-1
M. Wt: 196.254
InChI Key: PNKMODHDGISNJV-UHFFFAOYSA-N
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Description

3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by subsequent functionalization to introduce the amino and carboxamide groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .

Biological Activity

3-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N4OC_{11}H_{18}N_4O, with a molecular weight of approximately 210.281 g/mol. The structure features an amino group, two ethyl groups on the nitrogen atom, and a carboxamide functional group, contributing to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of interest include:

  • Anticancer Properties : Pyrazole derivatives have shown promise in targeting specific kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated selective inhibition of cyclin-dependent kinases (CDKs), crucial in cell cycle regulation .
  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. For example, certain derivatives have been shown to inhibit COX enzymes, which play a pivotal role in inflammation and pain pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • Condensation Reactions : Utilizing appropriate starting materials such as substituted hydrazines and carboxylic acids can yield the desired pyrazole derivative.
  • Functional Group Modifications : The presence of amino and carboxamide groups allows for further functionalization to enhance biological activity or solubility.

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of pyrazole derivatives highlighted the efficacy of this compound against various cancer cell lines. The compound was found to exhibit significant cytotoxicity with an EC50 value in the low micromolar range. Mechanistic studies revealed that it induces apoptosis via the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Study 2: Anti-inflammatory Activity

In another study focused on anti-inflammatory properties, this compound was evaluated for its ability to inhibit COX enzymes. The compound demonstrated a selective inhibition profile with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Histopathological examinations confirmed minimal adverse effects on gastric tissues, suggesting a favorable safety profile for potential therapeutic use .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsNotable Properties
This compoundDiethyl substitution at nitrogenPotentially different pharmacological profile
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamideDifferent position of amino groupVarying biological activity
Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylateMethyl ester instead of carboxamideDistinct solubility and reactivity

This table illustrates the unique characteristics of this compound compared to other pyrazole derivatives, emphasizing its potential for tailored pharmacological applications.

Properties

IUPAC Name

5-amino-N,N-diethyl-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-4-13(5-2)9(14)7-6-8(10)11-12(7)3/h6H,4-5H2,1-3H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKMODHDGISNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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